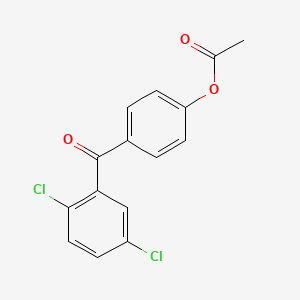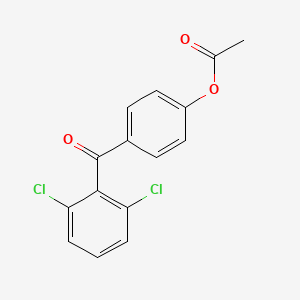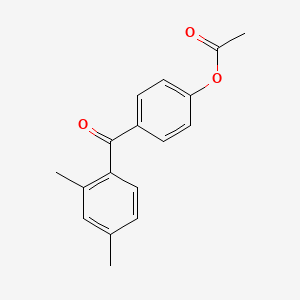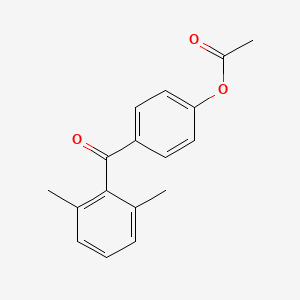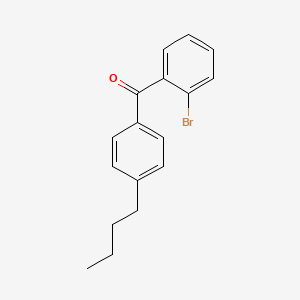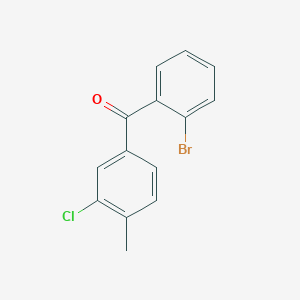
1-Propyl-3-pyrrolidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propyl-3-pyrrolidinamine is a chemical compound with the empirical formula C7H16N2 . It is a solid substance .
Molecular Structure Analysis
The molecular weight of 1-Propyl-3-pyrrolidinamine is 128.22 .Physical And Chemical Properties Analysis
1-Propyl-3-pyrrolidinamine is a solid substance . More detailed physical and chemical properties are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Pharmacology
1-Propyl-3-pyrrolidinamine: is a compound that falls under the category of pyrrolidine alkaloids, which are known for their wide range of biological activities. In pharmacology, these compounds have been studied for their potential antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . The structural flexibility of pyrrolidine rings makes them a valuable scaffold for developing new biologically active compounds .
Material Science
In material science, 1-Propyl-3-pyrrolidinamine can be utilized as a building block for creating novel materials. Its solid form and molecular structure allow it to be a part of the synthesis of various heterocyclic compounds, which can have applications ranging from advanced polymers to electronic materials .
Chemical Synthesis
This compound is used in chemical synthesis as a precursor or an intermediate. It can contribute to the synthesis of complex organic molecules, which are essential in developing pharmaceuticals, agrochemicals, and other industrial chemicals .
Nanotechnology
1-Propyl-3-pyrrolidinamine: may have applications in nanotechnology, particularly in the production of nanocellulose using ionic liquids. Nanocellulose is a promising material due to its unique properties like high strength and low weight, which can be applied in various fields such as biomedicine, electronics, and materials engineering .
Environmental Applications
The environmental applications of 1-Propyl-3-pyrrolidinamine are not directly mentioned in the search results. However, compounds like this can be involved in environmental remediation processes, such as the synthesis of materials that help in the adsorption of pollutants or the development of green synthesis methods that reduce harmful byproducts .
Industrial Uses
In an industrial context, 1-Propyl-3-pyrrolidinamine can be part of the synthesis of various compounds used in different industries. For example, it can be used to create additives for lubricants, corrosion inhibitors, or as intermediates in the manufacture of dyes and pigments .
Biochemistry Research
Research in biochemistry may utilize 1-Propyl-3-pyrrolidinamine for the synthesis of fluorine-substituted pyrrolidinium-based ionic liquids. These ionic liquids have potential applications in high-voltage Li-ion batteries, which are crucial for the advancement of energy storage technologies .
Analytical Chemistry
In analytical chemistry, 1-Propyl-3-pyrrolidinamine could be used in the development of new analytical methods or as a standard in chromatographic analysis. Its well-defined structure and properties make it suitable for use as a reference compound in various analytical techniques .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-propylpyrrolidin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-2-4-9-5-3-7(8)6-9/h7H,2-6,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBSLNKWDXZLKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

